![molecular formula C8H16Cl2N2 B1522131 1-(But-3-yn-1-yl)piperazine dihydrochloride CAS No. 1193389-48-8](/img/structure/B1522131.png)
1-(But-3-yn-1-yl)piperazine dihydrochloride
Overview
Description
“1-(But-3-yn-1-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1193389-48-8 . It has a molecular weight of 211.13 and its IUPAC name is 1-(3-butynyl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis of 1-(but-3-yn-1-yl)piperazine derivatives has been reported in the literature . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h1,9H,3-8H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “1-(But-3-yn-1-yl)piperazine dihydrochloride” are not mentioned in the search results, piperazine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo cyclization reactions with sulfonium salts .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1-(But-3-yn-1-yl)piperazine dihydrochloride: Scientific Research Applications
Proteomics Research: This compound is utilized in proteomics research, where it may serve as a building block for ligands or pharmacophores. Through its acid linker, it allows for UV light-induced covalent modification of biological targets, which can be tagged for downstream applications .
Bioconjugation Techniques: The alkyne group present in the compound is valuable for bioconjugation techniques, particularly in click chemistry reactions. This enables the attachment of various molecules to a biological target, facilitating studies in drug delivery and molecular imaging .
Pharmacological Studies: As a piperazine derivative, this compound may be involved in pharmacological studies due to piperazine’s known activity as a scaffold in drug design. It could be explored for its potential interactions with biological receptors .
Chemical Synthesis: The compound’s structure suggests its use in chemical synthesis as an intermediate or reactant, potentially leading to the creation of novel organic molecules with diverse applications .
Material Science: The unique properties of 1-(But-3-yn-1-yl)piperazine dihydrochloride could be investigated in the field of material science, particularly in the development of new materials with specific desired characteristics .
Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in various analytical methods to quantify or detect the presence of other substances .
Safety and Hazards
properties
IUPAC Name |
1-but-3-ynylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h1,9H,3-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCPMSJDVJDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1193389-48-8 | |
Record name | 1-(but-3-yn-1-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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